Cas no 2092074-70-7 ((2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone)

(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone structure
2092074-70-7 structure
Product name:(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone
CAS No:2092074-70-7
MF:C8H11ClN2OS
MW:218.703739404678
MDL:MFCD30625758
CID:5239944

(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone Chemical and Physical Properties

Names and Identifiers

    • INDEX NAME NOT YET ASSIGNED
    • (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone
    • MDL: MFCD30625758
    • Inchi: 1S/C8H11ClN2OS/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
    • InChI Key: IRRRWSKEGITXRN-UHFFFAOYSA-N
    • SMILES: O=S(CC)(C1C(N)=CC(Cl)=CC=1)=N

Experimental Properties

  • Density: 1.38±0.1 g/cm3(Predicted)
  • Boiling Point: 349.0±52.0 °C(Predicted)

(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-308131-1.0g
(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2092074-70-7
1.0g
$0.0 2023-02-26
Enamine
EN300-308131-1g
(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone
2092074-70-7
1g
$0.0 2023-09-05

(2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone Related Literature

Additional information on (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone

Recent Advances in the Study of (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone (CAS: 2092074-70-7)

The compound (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone (CAS: 2092074-70-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfur-containing compound exhibits unique structural and functional properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and potential use in drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the compound's inhibitory effects on specific enzymatic pathways involved in inflammatory responses. The research team synthesized (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone and evaluated its bioactivity using in vitro and in vivo models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The study also highlighted the compound's favorable safety profile, with minimal cytotoxicity observed in human cell lines.

Another breakthrough was reported in a 2024 Nature Communications article, which investigated the compound's role in modulating protein-protein interactions. Using advanced computational modeling and X-ray crystallography, researchers identified the precise binding sites of (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone on target proteins. This structural insight opens new avenues for designing derivatives with enhanced specificity and potency.

Pharmacokinetic studies have also been conducted to assess the compound's bioavailability and metabolic stability. A recent preclinical trial demonstrated that (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone exhibits good oral absorption and a half-life suitable for once-daily dosing. These findings support its potential as a viable drug candidate, particularly for chronic conditions requiring long-term treatment.

Despite these promising results, challenges remain in optimizing the compound's synthetic route and scaling up production. Current methods yield moderate quantities, and efforts are underway to develop more efficient and cost-effective synthesis protocols. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate progress in this area.

In conclusion, (2-amino-4-chlorophenyl)(ethyl)imino-lambda6-sulfanone (CAS: 2092074-70-7) represents a compelling area of research with substantial therapeutic potential. Ongoing studies are likely to uncover additional applications, further solidifying its position in the pipeline of novel bioactive compounds. Researchers and industry professionals are encouraged to monitor developments closely, as this compound may soon transition from bench to bedside.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd